Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate
Description
Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate (CAS: 172846-33-2) is a specialized organic compound featuring an imidodicarbonate core substituted with two tert-butyl (1,1-dimethylethyl) groups and a 3-bromopropyl chain. The tert-butyl groups provide steric bulk, enhancing the compound’s stability against hydrolysis and oxidative degradation, while the bromopropyl moiety introduces reactivity for further functionalization, such as nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
tert-butyl N-(3-bromopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)15(9-7-8-14)11(17)19-13(4,5)6/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEFPQDDFBRHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCBr)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442590 | |
| Record name | Di-tert-butyl (3-bromopropyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172846-33-2 | |
| Record name | Di-tert-butyl (3-bromopropyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Di-tert-butyl Iminodicarboxylate
The most well-documented laboratory method involves the alkylation of di-tert-butyl iminodicarboxylate with 1,3-dibromopropane under basic conditions.
Procedure :
-
Reagents :
-
Di-tert-butyl iminodicarboxylate (5 mmol)
-
Sodium hydride (5.25 mmol, 60% dispersion in mineral oil)
-
1,3-Dibromopropane (22.5 mmol)
-
Solvent: Tetrahydrofuran (THF) and dimethylformamide (DMF) (3:1 v/v)
-
-
Conditions :
-
Reaction temperature: 65°C
-
Duration: 2.5 hours
-
Atmosphere: Inert gas (e.g., nitrogen)
-
-
Mechanism :
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. Sodium hydride deprotonates the iminodicarboxylate, generating a nucleophilic amine that attacks the terminal bromide of 1,3-dibromopropane. The intermediate undergoes a second alkylation to form the bis-Boc-protected product. -
Workup :
Post-reaction, the mixture is cooled, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Purification via column chromatography (hexane/ethyl acetate) yields the product.
Key Observations :
Alternative Route: Boc Protection of 3-Bromopropylamine
An alternative approach involves sequential Boc protection of 3-bromopropylamine using di-tert-butyl dicarbonate.
Procedure :
-
Reagents :
-
3-Bromopropylamine hydrobromide
-
Di-tert-butyl dicarbonate (2.2 equiv)
-
Base: Triethylamine or aqueous sodium hydroxide
-
-
Conditions :
-
Temperature: 0°C to room temperature
-
Solvent: Dichloromethane or THF
-
Duration: 12–24 hours
-
-
Mechanism :
The amine reacts with di-tert-butyl dicarbonate in a two-step process:
Challenges :
-
Competitive hydrolysis of di-tert-butyl dicarbonate in aqueous media.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and cost efficiency. A continuous flow reactor system is employed to enhance heat and mass transfer.
Process Parameters :
| Parameter | Value |
|---|---|
| Reactor type | Tubular flow reactor |
| Temperature | 60–70°C |
| Residence time | 30–60 minutes |
| Solvent | Toluene or DMF |
| Catalyst | Not required |
Advantages :
Purification Strategies
Industrial purification avoids chromatography due to cost constraints.
Methods :
-
Recrystallization : Product is dissolved in hot ethanol and slowly cooled to induce crystallization.
-
Distillation : For large batches, short-path distillation under vacuum removes low-boiling impurities.
Purity Metrics :
Comparative Analysis of Methods
Yield and Efficiency
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Laboratory alkylation | 70–80* | 95 | Low |
| Boc protection | 60–70 | 90 | Moderate |
| Industrial flow | 85–90 | 98 | High |
Cost Considerations
-
Laboratory alkylation : High reagent costs (NaH, THF/DMF).
-
Industrial flow : Lower solvent consumption but higher capital investment.
Reaction Optimization Insights
Solvent Selection
Temperature Effects
-
Reactions below 60°C result in incomplete conversion.
-
Temperatures above 70°C promote side reactions (e.g., elimination).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The tert-butyl groups can be removed under acidic conditions to yield the corresponding imidodicarbonate.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Oxidation and Reduction: Mild oxidizing agents or reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted imidodicarbonate, while deprotection would yield the free imidodicarbonate.
Scientific Research Applications
Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate has several applications in scientific research:
Organic Synthesis: Used as a protecting group for amines and as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Biological Studies: Used to modify biomolecules for studying their function and interactions.
Material Science: Utilized in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate exerts its effects involves the reactivity of the bromopropyl group and the stability provided by the tert-butyl groups. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The tert-butyl groups protect the imidodicarbonate moiety during reactions, which can be removed under specific conditions to reveal the active site.
Comparison with Similar Compounds
Phenolic Derivatives
- 2,6-Bis(1,1-dimethylethyl)-phenol (): Structure: Phenol ring with tert-butyl groups at the 2 and 6 positions. Properties: High thermal stability; acts as an antioxidant by donating phenolic hydrogen to free radicals. Applications: Used as a stabilizer in polymers and fuels . Contrast: Lacks the imidodicarbonate core and bromine, limiting its utility in alkylation reactions compared to the target compound.
- 2,4-Bis(1,1-dimethylethyl)-phenol (): Structure: Phenol with tert-butyl groups at 2 and 4 positions. Properties: Exhibits biocidal activity against Salmonella typhimurium due to hydrophobic interactions with bacterial membranes . Contrast: Polar hydroxyl group differentiates reactivity from the carbonate ester functionality in the target compound.
Non-Phenolic tert-Butyl Derivatives
- Camobucol (CAS: 216167-92-9, ): Structure: Contains multiple tert-butylphenol units linked via thioether and acetic acid groups. Applications: Anti-inflammatory agent targeting oxidative stress pathways . Contrast: Sulfur and carboxylic acid groups confer distinct solubility and biological activity compared to the brominated alkyl chain in the target compound.
Imidazole and Imidodicarbonate Derivatives
1,3-Bis(3-carboxypropyl)-1H-imidazole (bcpim, ):
- Structure : Imidazole ring with 3-carboxypropyl substituents.
- Synthesis: Prepared via multicomponent reaction using γ-aminobutyric acid (GABA), formaldehyde, and glyoxal.
- Applications : Zwitterionic properties make it a precursor for ionic liquids or catalysts .
- Contrast : Carboxylic acid groups enable ionic behavior, whereas the target compound’s carbonate esters and bromine favor covalent bonding.
1-(3-Bromopropyl)-2-methyl-1H-imidazole hydrobromide (CAS: 1423032-64-7, ):
- Structure : Imidazole with a 3-bromopropyl chain and methyl group.
- Reactivity : Bromine facilitates alkylation or cross-coupling reactions in drug synthesis .
- Contrast : Lacks tert-butyl groups and carbonate functionality, reducing steric protection and stability compared to the target compound.
Research Implications
The tert-butyl groups in Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate likely enhance its shelf life and thermal resilience, making it preferable for high-temperature reactions compared to non-sterically hindered analogs .
Biological Activity
Bis(1,1-dimethylethyl)(3-bromopropyl)imidodicarbonate is a compound derived from di-tert-butyl iminodicarboxylate, which has garnered interest for its potential biological activities. This article explores the biological activity of this compound through synthesis methods, biological assays, and relevant case studies.
The compound’s structure can be represented as follows:
- Chemical Formula : C₁₃H₁₈BrN₂O₄
- Molecular Weight : 348.19 g/mol
- Solubility : Soluble in organic solvents, insoluble in water.
Synthesis
The synthesis of Bis(1,1-dimethylethyl)(3-bromopropyl)imidodicarbonate involves the reaction of di-tert-butyl iminodicarboxylate with 1,3-dibromopropane in the presence of sodium hydride. The reaction proceeds as follows:
- Preparation : A solution of di-tert-butyl iminodicarboxylate is mixed with sodium hydride in a solvent mixture of THF and DMF.
- Alkylation : 1,3-dibromopropane is added to the mixture and heated to facilitate alkylation.
- Purification : The product is purified through column chromatography.
Research suggests that Bis(1,1-dimethylethyl)(3-bromopropyl)imidodicarbonate may exhibit biological activity through modulation of apoptotic pathways. It has been shown to interact with proteins involved in cell survival and apoptosis regulation, particularly targeting the BCL-2 family proteins.
In Vitro Studies
In various in vitro assays, this compound has demonstrated:
- Cytotoxicity : Exhibits cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
- Apoptosis Induction : Induces programmed cell death via activation of caspases and modulation of BCL-2 family proteins.
Case Study 1: Cancer Cell Lines
A study evaluated the effects of Bis(1,1-dimethylethyl)(3-bromopropyl)imidodicarbonate on human breast cancer cell lines (MCF-7). The results indicated:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 25 |
| 20 | 50 | 55 |
| 50 | 20 | 85 |
The compound showed significant cytotoxicity at concentrations above 20 µM.
Case Study 2: Mechanistic Insights
Another study focused on the mechanistic insights into its action on apoptosis pathways. It was found that treatment with the compound resulted in:
- Increased expression of pro-apoptotic proteins (BAX).
- Decreased expression of anti-apoptotic proteins (BCL-2).
This shift in protein expression highlights its potential as a therapeutic agent in overcoming resistance to apoptosis in cancer cells.
Q & A
Basic: What are the optimal synthetic routes for Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate, and how can reaction conditions be systematically optimized?
Answer:
The synthesis of this compound likely involves nucleophilic substitution or coupling reactions between imidodicarbonate precursors and brominated alkylating agents. To optimize yields, employ factorial design experiments to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, a 2³ factorial design could identify interactions between variables (e.g., excess bromopropyl reagent improves alkylation but may increase side products). Monitor progress via <sup>1</sup>H NMR or HPLC to quantify intermediates . Theoretical frameworks, such as transition-state modeling, can guide solvent selection (e.g., polar aprotic solvents stabilize charged intermediates) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?
Answer:
Combine multidimensional spectroscopy :
- <sup>13</sup>C NMR to confirm carbonate carbonyl signals (~160-170 ppm) and tert-butyl group splitting patterns.
- FT-IR for C=O (1750 cm⁻¹) and C-Br (600 cm⁻¹) stretches.
- High-resolution mass spectrometry (HRMS) for exact mass verification.
For purity, use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 210 nm. Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic impurities .
Basic: How does the bromopropyl group influence the compound’s stability under varying pH and temperature conditions?
Answer:
The 3-bromopropyl moiety introduces hydrolytic sensitivity, particularly in basic conditions (pH > 9). Conduct accelerated stability studies :
- Store samples in buffers (pH 3–11) at 40°C/75% RH for 4 weeks.
- Monitor degradation via LC-MS; expect debromination or carbonate hydrolysis.
The tert-butyl groups enhance steric protection, but the bromine’s electronegativity may polarize adjacent C-Br bonds, increasing reactivity. Compare activation energy (Ea) using Arrhenius plots .
Advanced: What mechanistic insights explain competing pathways during its use in asymmetric catalysis or protecting-group chemistry?
Answer:
The imidodicarbonate’s bifunctional nature (Br as leaving group, tert-butyl as steric shield) enables dual reactivity. For example:
- In SN2 reactions, bromide departure may compete with carbonate ring-opening. Use isotopic labeling (e.g., <sup>18</sup>O in carbonate) to track pathways.
- Computational studies (DFT) can model transition states and predict regioselectivity. Compare with experimental KIE (kinetic isotope effect) data .
Contradictory results in literature may arise from solvent-dependent nucleophile accessibility .
Advanced: How can computational modeling (e.g., DFT, MD) predict its reactivity in novel reaction environments?
Answer:
Apply density functional theory (DFT) to:
- Calculate bond dissociation energies (C-Br vs. C-O).
- Simulate solvent effects (e.g., COSMO-RS model) on transition states.
Molecular dynamics (MD) can model aggregation behavior in nonpolar solvents, affecting reaction rates. Validate predictions with experimental kinetic data (e.g., Eyring plots) .
Advanced: What strategies resolve contradictions in reported catalytic activity or substrate scope across studies?
Answer:
Perform systematic meta-analysis :
- Tabulate data from 15+ studies, noting variables like catalyst loading (mol%), substrate electronics, and reaction time.
- Use statistical tools (ANOVA, PCA) to identify outlier conditions.
For example, discrepancies in enantioselectivity may stem from undetected moisture in reactions, altering Brønsted acidity. Replicate key studies under controlled inert conditions .
Advanced: How does the compound’s steric profile influence its utility in polymer chemistry or dendrimer synthesis?
Answer:
The tert-butyl groups impose steric hindrance , limiting backbone flexibility in polymers. Characterize via:
- Size-exclusion chromatography (SEC) to assess branching vs. linear growth.
- <sup>1</sup>H NMR DOSY to measure diffusion coefficients and infer molecular weight.
In dendrimers, the bromine serves as a focal point for iterative alkylation. Compare generation growth rates with less hindered analogs (e.g., methyl instead of tert-butyl) .
Advanced: What in silico tools can prioritize derivatives for targeted bioactivity studies (e.g., enzyme inhibition)?
Answer:
Use molecular docking (AutoDock Vina) to screen against protein targets (e.g., kinases). Focus on:
- Bromine’s halogen bonding with backbone carbonyls.
- tert-butyl groups occupying hydrophobic pockets.
Validate with SPR (surface plasmon resonance) binding assays. Prioritize derivatives with calculated ΔG < -8 kcal/mol .
Advanced: How can kinetic studies distinguish between radical and ionic mechanisms in its degradation pathways?
Answer:
Employ radical traps (TEMPO, BHT) in thermal degradation experiments. Monitor via:
- EPR spectroscopy for radical intermediates.
- Compare Arrhenius parameters (Ea, log A) with ionic mechanism benchmarks (e.g., acid-catalyzed hydrolysis).
Contradictory data may arise from trace metal impurities catalyzing unexpected pathways .
Advanced: What role does the compound play in designing stimuli-responsive drug delivery systems?
Answer:
The bromine enables click chemistry (e.g., CuAAC with azide-functionalized carriers). The carbonate linkage hydrolyzes under acidic conditions (e.g., tumor microenvironment). Characterize release kinetics:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
